2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine
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Overview
Description
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is known for its unique structure, which includes a benzodioxin ring system with an amine group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-benzodioxan-6-amine with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-6-amine: Similar structure but lacks the dimethyl groups at the 2nd position.
2,3-Dihydro-1,4-benzodioxin-6-amine: Similar structure but differs in the position of the amine group.
Uniqueness
2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxin-6-amine |
InChI |
InChI=1S/C10H13NO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6,11H2,1-2H3 |
InChI Key |
ZJCWSBUMJKJALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)N)C |
Origin of Product |
United States |
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